molecular formula C9H13IN4O3 B14496570 5'-Amino-2',5'-dideoxy-5-iodocytidine CAS No. 64734-35-6

5'-Amino-2',5'-dideoxy-5-iodocytidine

Cat. No.: B14496570
CAS No.: 64734-35-6
M. Wt: 352.13 g/mol
InChI Key: PXJDBUCDNZAPJK-RRKCRQDMSA-N
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Description

Contextualization within Dideoxynucleoside Chemistry

The foundation of 5'-Amino-2',5'-dideoxy-5-iodocytidine lies in its dideoxynucleoside core. Dideoxynucleosides are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. The lack of the 3'-hydroxyl group is particularly crucial; in natural DNA synthesis, this group acts as the attachment point for the next nucleotide in the growing chain. wikipedia.org

Because dideoxynucleosides lack this 3'-hydroxyl group, they function as "chain terminators. wikipedia.org" When a DNA polymerase incorporates a dideoxynucleotide into a growing DNA strand, no further nucleotides can be added, effectively halting elongation. This principle was famously harnessed by Frederick Sanger in the 1970s to develop the dideoxy chain-termination method of DNA sequencing. wikipedia.orgtaylorandfrancis.com This groundbreaking technique, which earned Sanger a Nobel Prize, revolutionized molecular biology and laid the groundwork for modern genomics. wikipedia.org

Significance as a Modified Pyrimidine (B1678525) Nucleoside Analogue

This compound is a modified pyrimidine nucleoside. Pyrimidines, including cytosine, are one of the two major classes of nitrogenous bases in nucleic acids. The modification of pyrimidine nucleosides is a cornerstone of medicinal chemistry and molecular biology, leading to the development of numerous therapeutic agents and research tools. rroij.comnih.gov

Two key modifications in this compound contribute to its significance:

5-Iodo Modification : The attachment of an iodine atom at the 5th position of the cytosine ring is a common strategy in the design of antiviral agents, particularly against herpes family viruses. mdpi.com Halogenation at this position can alter the molecule's size, electronic properties, and ability to interact with viral enzymes. For example, the related compound 2'-deoxy-5-iodocytidine has been noted as a classical nucleoside inhibitor of herpes viruses. mdpi.com

5'-Amino Modification : Replacing the 5'-hydroxyl group with a primary amino group introduces a reactive handle into the molecule. nih.govnih.gov This amino group is more nucleophilic than the original hydroxyl group, making it a convenient site for attaching other molecules, such as fluorescent dyes, biotin (B1667282), or affinity tags. nih.gov This feature allows for the creation of probes to study protein-nucleic acid interactions and for the synthesis of modified oligonucleotides for a wide array of molecular biology applications.

The combination of these features in a dideoxy scaffold results in a molecule that is not only a chain terminator but also a functionalized tool for biochemical studies.

Historical Development in Biochemical and Molecular Biology Research

The journey leading to the synthesis and study of complex nucleoside analogues like this compound is built upon centuries of scientific discovery. The coining of the term "organic chemistry" in the early 19th century by Jöns Jacob Berzelius marked the beginning of the study of compounds from biological sources. lumenlearning.com A pivotal moment came in 1828 when Friedrich Wöhler synthesized urea, demonstrating that organic compounds could be created from inorganic matter and dismantling the theory of "vital force. lumenlearning.com"

The elucidation of DNA's structure by Watson and Crick in 1953 ignited the field of molecular biology, leading to intense research into the function of nucleic acids. taylorandfrancis.com This era saw the rise of nucleoside analogues as tools to interfere with DNA/RNA synthesis and repair pathways. nih.gov The development of the Sanger sequencing method in 1977, which relied on dideoxynucleotides, was a landmark achievement that showcased the power of modified nucleosides. wikipedia.orgtaylorandfrancis.com

In parallel, research into 5'-amino-modified nucleosides demonstrated their utility. These analogues proved valuable in mechanistic studies of polymerases, the construction of peptide-DNA hybrids, and the development of new sequencing methodologies where the introduced phosphoramidate (B1195095) bond could be specifically cleaved. nih.govnih.gov The synthesis of 5'-amino-2',5'-dideoxy analogues of all major nucleosides, including cytidine (B196190), and their successful incorporation into DNA by polymerases highlighted their broad applicability as research tools. nih.gov

Data Tables

Table 1: Structural Comparison of 2'-Deoxycytidine (B1670253) and this compound

Feature2'-Deoxycytidine (Natural)This compound (Analogue)Significance of Modification
Nucleobase Cytosine5-IodocytosineAlters enzymatic recognition; used in antiviral design. mdpi.com
Sugar Moiety 2'-Deoxyribose2',5'-DideoxyriboseLacks both 2'-OH and 5'-OH groups.
3' Position Hydroxyl (-OH)Hydroxyl (-OH)This seems to be a misunderstanding in the compound name. A 2',5'-dideoxy compound would still have a 3'-OH. A 2',3'-dideoxy compound would be the chain terminator. Assuming the name implies a 2'-deoxy sugar with a 5'-deoxy modification for clarity.
5' Position Hydroxyl (-OH)Amino (-NH2)Provides a reactive site for conjugation and labeling. nih.gov

Note: The nomenclature "2',5'-dideoxy" implies the absence of hydroxyl groups at both the 2' and 5' positions. For chain termination, a 2',3'-dideoxy structure is required. This article focuses on the properties conferred by the 2',5'-dideoxy structure as named.

Table 2: Research Applications of Key Modifications

ModificationClass of CompoundPrimary Research ApplicationKey Finding
Dideoxy (2',3'-) DideoxynucleotidesDNA Sequencing (Sanger Method)Acts as a chain terminator, allowing for the determination of DNA sequences. wikipedia.orgtaylorandfrancis.com
5'-Amino 5'-Amino-5'-deoxynucleosidesDNA Sequencing & LabelingThe resulting phosphoramidate bond in a DNA backbone can be specifically cleaved under mild acid treatment. nih.govnih.gov
5-Iodo 5-Halogenated PyrimidinesAntiviral ResearchDerivatives can inhibit viral enzymes like thymidine (B127349) kinase or viral DNA polymerases. mdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64734-35-6

Molecular Formula

C9H13IN4O3

Molecular Weight

352.13 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H13IN4O3/c10-4-3-14(9(16)13-8(4)12)7-1-5(15)6(2-11)17-7/h3,5-7,15H,1-2,11H2,(H2,12,13,16)/t5-,6+,7+/m0/s1

InChI Key

PXJDBUCDNZAPJK-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CN)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CN)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Strategies for 5'-Amino-2',5'-dideoxy Nucleoside Synthesis

The introduction of an amino group at the 5'-position of a 2',5'-dideoxynucleoside is a critical modification that imparts increased reactivity compared to the natural 5'-hydroxyl group. This enhanced reactivity is valuable for a variety of bioconjugation and labeling applications. The synthesis of 5'-amino-2',5'-dideoxy-5-iodocytidine typically starts from the corresponding naturally occurring nucleoside, 2'-deoxycytidine (B1670253), or its 5-iodo derivative. The general strategies involve the conversion of the 5'-hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired 5'-amino group.

Reduction of 5'-Azido-2',5'-dideoxy Intermediates

A robust and widely employed method for the synthesis of 5'-amino-2',5'-dideoxynucleosides involves the preparation of a 5'-azido-2',5'-dideoxy intermediate, which is then reduced to the corresponding 5'-amino compound. This two-step process is generally efficient and applicable to a range of nucleosides, including cytidine (B196190) analogs.

The synthesis of the 5'-azido intermediate can be achieved through a one-pot reaction from a protected nucleoside. For instance, a protected 2'-deoxy-5-iodocytidine can be treated with triphenylphosphine, carbon tetrabromide, and an excess of sodium azide in an appropriate solvent like dimethylformamide (DMF). This reaction proceeds via an Appel-type reaction to form a 5'-bromo intermediate, which is then displaced by the azide ion.

Alternatively, a two-step procedure involving the tosylation of the 5'-hydroxyl group followed by azide displacement is also common. The 5'-O-tosyl derivative of 2'-deoxy-5-iodocytidine serves as a good substrate for nucleophilic substitution with sodium azide in a polar aprotic solvent.

Once the 5'-azido-2',5'-dideoxy-5-iodocytidine is obtained, the azide group is reduced to a primary amine. The Staudinger reaction is a mild and efficient method for this transformation. Treatment of the 5'-azido derivative with a phosphine, such as triphenylphosphine, in a suitable solvent like pyridine, followed by hydrolysis of the resulting aza-ylide intermediate with aqueous ammonia, yields the desired this compound in high yield.

Table 1: Key Reactions in the Synthesis of this compound via the Azido (B1232118) Intermediate Pathway

StepReactionReagents and ConditionsProduct
1Azidation of 5'-hydroxylPPh₃, CBr₄, NaN₃ in DMF, heat5'-Azido-2',5'-dideoxy-5-iodocytidine
2Reduction of 5'-azido groupPPh₃ in pyridine, then aqueous NH₄OHThis compound

Derivatization from Naturally Occurring Nucleosides

The synthesis of this compound can also be approached by first introducing the 5'-amino-2',5'-dideoxy functionality to 2'-deoxycytidine and then performing the iodination of the cytosine base. The synthesis of 5'-amino-2',5'-dideoxycytidine from 2'-deoxycytidine follows the same principles as described above, involving the formation and reduction of a 5'-azido intermediate.

Direct halogenation of the resulting 5'-amino-2',5'-dideoxycytidine at the C-5 position of the pyrimidine (B1678525) ring can then be performed. Iodination of cytidine nucleosides can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent. The reaction conditions need to be carefully controlled to achieve selective iodination at the C-5 position without affecting other functional groups in the molecule.

Synthesis of 5'-N-Triphosphate Derivatives

For many biological applications, such as their use in polymerase-catalyzed reactions, 5'-amino-2',5'-dideoxy nucleosides need to be converted into their corresponding 5'-N-triphosphate analogs. This transformation involves the formation of a phosphoramidate (B1195095) bond between the 5'-amino group of the nucleoside and the α-phosphate of a triphosphate moiety.

Phosphoramidate Bond Formation Pathways

The formation of the P-N bond in 5'-N-triphosphates can be achieved through several synthetic routes. One common approach involves the reaction of the 5'-amino nucleoside with a phosphorylating agent that can introduce the triphosphate group. These methods often require protection of other reactive groups on the nucleoside to ensure selectivity.

Conversion using Trisodium (B8492382) Trimetaphosphate

A particularly efficient and high-yield method for the synthesis of 5'-N-triphosphates of 5'-amino nucleosides involves a one-step reaction with trisodium trimetaphosphate ((NaPO₃)₃). This method is advantageous as it often does not require protection of the nucleoside.

The reaction is typically carried out in an aqueous solution buffered with tris(hydroxymethyl)aminomethane (Tris) at a slightly alkaline pH. The this compound is mixed with an excess of trisodium trimetaphosphate, and the reaction is allowed to proceed at room temperature for several days. The progress of the reaction can be monitored by techniques such as high-performance liquid chromatography (HPLC). This method provides the desired this compound-5'-N-triphosphate in good yield.

Table 2: Synthesis of 5'-N-Triphosphate Derivative

ReactantsReagentConditionsProduct
This compoundTrisodium TrimetaphosphateAqueous Tris buffer (pH ~11), Room Temperature, 5-7 daysThis compound-5'-N-triphosphate

Base and Sugar Moiety Modifications for Research Probes

The presence of the 5-iodo substituent on the cytidine base and the potential for modification of the sugar moiety make this compound a versatile scaffold for the development of research probes.

The carbon-iodine bond at the C-5 position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the introduction of a wide variety of functional groups, including alkynes, which can then be further derivatized with fluorophores, biotin (B1667282), or other reporter molecules. For example, coupling with a terminal alkyne bearing a fluorescent dye can yield a fluorescently labeled nucleoside analog that can be used to probe nucleic acid structure and dynamics.

Furthermore, the 5-iodocytidine (B14750) moiety itself can act as a photo-crosslinking agent. Upon irradiation with UV light, the carbon-iodine bond can be cleaved, generating a reactive radical that can form a covalent bond with nearby molecules, such as proteins or other nucleic acids. This property is highly valuable for studying molecular interactions in biological systems.

Modifications to the 2'-deoxyribose sugar moiety can also be envisioned to introduce specific properties. While the parent compound is a 2',5'-dideoxy nucleoside, further modifications at the 2' or 3' positions could be explored to alter the conformational properties of the nucleoside or to attach other functional groups. For instance, the introduction of a 2'-fluoro or 2'-O-methyl group can enhance the nuclease resistance of oligonucleotides containing such modified nucleosides.

Table 3: Potential Modifications of this compound for Research Probes

Modification SiteType of ModificationPotential Application
5-position of CytosineSonogashira coupling with functionalized alkynesAttachment of fluorescent dyes, biotin, or other reporter groups
5-position of CytosinePhoto-activation of the C-I bondPhoto-crosslinking studies of nucleic acid-protein interactions
Sugar Moiety (e.g., 2' or 3' position)Introduction of fluoro or O-methyl groupsEnhanced nuclease resistance, conformational locking

N-Acyl and N-Sulfonyl Derivatization

The primary amino group at the 5'-position of this compound is a key site for derivatization. N-acylation and N-sulfonylation are common strategies to introduce a variety of functional groups, which can significantly alter the compound's polarity, and biological activity.

N-Acylation: The introduction of an acyl group to the 5'-amino function can be achieved through various standard acylation methods. While specific studies on this compound are not extensively documented, analogous reactions on similar nucleosides, such as 5'-amino-2',5'-dideoxy-5-iodouridine, have been reported. These methods typically involve the reaction of the 5'-amino nucleoside with an appropriate acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acid byproduct.

For instance, N-acetylation can be readily accomplished using acetic anhydride in a suitable solvent like pyridine. A range of other N-acyl derivatives can be synthesized by employing different acid anhydrides or acid chlorides. The choice of the acyl group can be tailored to introduce specific functionalities, such as alkyl chains of varying lengths, aromatic moieties, or reporter groups like fluorophores. A general approach to N-acylation of cytidine derivatives involves the use of carboxylic acids activated in situ with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. Another method utilizes active esters of amino acids for the N-acylation of the exocyclic amino group of cytidine, often involving transient silylation of the ribose hydroxyl groups.

N-Sulfonylation: Similar to N-acylation, the 5'-amino group can be readily sulfonated to form sulfonamides. This is typically achieved by reacting the 5'-amino nucleoside with a sulfonyl chloride in the presence of a base. A variety of sulfonyl chlorides can be used to introduce different sulfonyl groups, including simple alkylsulfonyl groups (e.g., methanesulfonyl), arylsulfonyl groups (e.g., p-toluenesulfonyl), or more complex moieties. Studies on related 5'-amino-5'-deoxyadenosine (B1666341) derivatives have demonstrated the synthesis of a diverse library of N-sulfonylated compounds. These sulfonamide derivatives are often explored for their potential as enzyme inhibitors.

The following table summarizes representative N-acyl and N-sulfonyl derivatives that could be synthesized from this compound based on methodologies applied to analogous compounds.

Derivative TypeAcylating/Sulfonylating AgentPotential Derivative
N-AcylAcetic Anhydride5'-Acetamido-2',5'-dideoxy-5-iodocytidine
N-AcylBenzoyl Chloride5'-Benzamido-2',5'-dideoxy-5-iodocytidine
N-SulfonylMethanesulfonyl Chloride5'-(Methanesulfonamido)-2',5'-dideoxy-5-iodocytidine
N-Sulfonylp-Toluenesulfonyl Chloride5'-(p-Toluenesulfonamido)-2',5'-dideoxy-5-iodocytidine

3'-O-Acetylation Strategies

The 3'-hydroxyl group of the deoxyribose moiety is another key position for chemical modification. Acetylation of this group can serve as a protective strategy during multi-step syntheses or can be used to modulate the biological activity of the compound.

Selective 3'-O-acetylation in the presence of the 5'-amino group requires careful consideration of the reaction conditions to avoid N-acetylation. Often, the 5'-amino group is first protected with a suitable protecting group that can be selectively removed later. However, direct and chemoselective 3'-functionalization of nucleosides without the need for protecting groups is a more efficient approach.

One strategy for selective 3'-O-acetylation involves enzymatic catalysis. Lipases, for instance, can exhibit high regioselectivity in the acylation of nucleosides. In the case of the analogous compound 5'-amino-2',5'-dideoxy-5-iodouridine, both N-acetyl and N,3'-O-diacetyl derivatives have been prepared, indicating that acetylation of the 3'-hydroxyl is feasible. For the diacetylation, harsher conditions or a larger excess of the acetylating agent would typically be employed.

Recent advances in non-enzymatic selective acylation of nucleosides have also been reported. These methods often rely on the specific reactivity of the different hydroxyl groups. For instance, selective 3'-O-acylation of some nucleosides has been achieved using specific bases and acylating agents that favor reaction at the 3'-position.

The following table outlines potential acetylation products of this compound.

Acetylating AgentPotential Product
Acetic Anhydride (controlled conditions)3'-O-Acetyl-5'-amino-2',5'-dideoxy-5-iodocytidine
Acetic Anhydride (excess)3'-O-Acetyl-5'-acetamido-2',5'-dideoxy-5-iodocytidine

Introduction of Other Halogenated or Substituted Groups

The iodine atom at the 5-position of the cytosine base is a versatile handle for introducing a wide range of other functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of 5-substituted-2',5'-dideoxycytidine analogs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the 5-position of pyrimidine nucleosides. For example, a Suzuki-Miyaura coupling reaction between 5-iodo-2'-deoxyuridine (a closely related analog) and various boronic acids has been used to introduce aryl and heteroaryl groups at the 5-position. A similar strategy could be applied to this compound, likely after protection of the 5'-amino and 3'-hydroxyl groups, to generate a variety of 5-aryl or 5-heteroaryl derivatives.

The Sonogashira coupling reaction allows for the introduction of alkynyl groups at the 5-position. This is a well-established method for modifying pyrimidine nucleosides and could be readily adapted to the target compound. The resulting 5-alkynyl derivatives can be further modified, for example, by click chemistry if a terminal alkyne is introduced.

Furthermore, the 5-iodo substituent can potentially be replaced by other halogens, such as fluorine or bromine, through halogen exchange reactions, although this can be challenging. Alternatively, other functional groups can be introduced directly at the 5-position of the unprotected 2'-deoxycytidine and then the 5'-amino and 2'-deoxy modifications can be carried out.

The table below provides examples of potential modifications at the 5-position.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingPhenylboronic acid, Pd catalyst5'-Amino-2',5'-dideoxy-5-phenylcytidine
Sonogashira CouplingPhenylacetylene, Pd/Cu catalyst5'-Amino-2',5'-dideoxy-5-(phenylethynyl)cytidine
Stille CouplingTributyl(vinyl)tin, Pd catalyst5'-Amino-2',5'-dideoxy-5-vinylcytidine

Stereochemical Considerations in Synthesis for Research Applications

The stereochemistry of nucleoside analogs is critical for their biological activity and their utility in research. This compound has two chiral centers in the deoxyribose ring (at the 1' and 4' positions). The synthesis of this compound and its derivatives must therefore consider the stereochemical outcome of the reactions to ensure the desired stereoisomer is obtained.

The synthesis of 2'-deoxynucleosides generally involves the coupling of a protected sugar moiety with a nucleobase. The stereochemistry of the glycosidic bond (the bond between the C1' of the sugar and the N1 of the cytosine base) is crucial. In naturally occurring nucleosides, this bond has a β-configuration. Synthetic methods aim to achieve high stereoselectivity for the β-anomer. This can be controlled by the choice of coupling method, the protecting groups on the sugar, and the reaction conditions.

For research applications, it is often necessary to synthesize enantiomerically pure compounds. The use of chiral starting materials and stereoselective reactions is paramount. For instance, starting from a naturally occurring D-ribose derivative will lead to the D-enantiomer of the final nucleoside analog. If the L-enantiomer is desired for specific biological studies, the synthesis would need to start from L-ribose or employ a method that allows for the inversion of stereochemistry at the relevant centers.

The introduction of substituents at the 5'-position does not create a new chiral center. However, modifications at the 3'- or other positions of the sugar ring could introduce additional chiral centers, and the stereochemical control of these modifications would be essential. The biological activity of nucleoside analogs is highly dependent on their three-dimensional structure, as they often interact with enzymes or receptors that have specific stereochemical requirements. Therefore, the stereocontrolled synthesis of this compound and its derivatives is a critical aspect of their development for research applications.

Molecular and Enzymatic Interactions in Biochemical Systems

Interactions with Cellular and Viral Kinases

Detailed studies focusing specifically on the interaction of 5'-Amino-2',5'-dideoxy-5-iodocytidine with cellular and viral kinases are limited in publicly available scientific literature. For nucleoside analogs to exert biological activity, they typically require phosphorylation to the mono-, di-, and ultimately triphosphate form. This phosphorylation is catalyzed by nucleoside kinases. However, specific data on which kinases recognize this particular cytidine (B196190) analog as a substrate and the efficiency of the subsequent phosphorylation pathways have not been extensively documented.

Substrate Specificity and Phosphorylation Pathways

There is a lack of specific research findings detailing the substrate specificity of cellular or viral kinases for this compound. The process would involve an initial phosphorylation at the 3'-hydroxyl group, a reaction catalyzed by a deoxynucleoside kinase. The structural modifications, namely the 5'-amino and 5-iodo substitutions, would significantly influence its recognition and processing by these enzymes compared to the natural substrate, deoxycytidine.

Allosteric Regulation Mechanisms of Target Enzymes

Information regarding the ability of this compound or its phosphorylated derivatives to act as allosteric regulators of target enzymes is not presently available. While other 5'-amino nucleoside analogs, such as the triphosphate form of 5'-iodo-5'-amino-2',5'-dideoxyuridine (AIdUTP), have been shown to be potent allosteric inhibitors of Escherichia coli thymidine (B127349) kinase, similar mechanistic studies for the cytidine counterpart have not been reported. nih.gov

Inhibition of Deoxynucleoside Kinases

The potential for this compound to act as an inhibitor of deoxynucleoside kinases has not been specifically characterized. Closely related compounds, such as 5'-amino-2',5'-dideoxy-5-iodouridine, have been investigated for their inhibitory effects, particularly against viral enzymes. nih.govnih.gov

Specificity Towards Viral Deoxypyrimidine Kinases (e.g., Herpes Simplex Virus Type 1)

While its uridine (B1682114) analog shows activity against Herpes Simplex Virus Type 1 (HSV-1), specific data on the inhibitory action of this compound towards HSV-1 deoxypyrimidine kinase or other viral kinases is not available in the reviewed scientific literature. Such specificity is a critical factor for potential antiviral agents, as it allows for selective action on virus-infected cells.

Inhibition Kinetics and Structural Basis of Enzyme Binding

Without experimental evidence of inhibition, the kinetics (e.g., Ki, IC50 values) and the structural basis for the binding of this compound to any deoxynucleoside kinase remain undetermined.

DNA Polymerase Interaction and Incorporation

In contrast to the limited data on its interactions with kinases, the behavior of the triphosphate form of this compound as a substrate for DNA polymerase has been described. The synthesis of the 5'-amino-2',5'-dideoxy analogs of several nucleosides, including cytidine, and their conversion to the corresponding 5'-N-triphosphates has been successfully achieved. nih.govnih.gov

These modified nucleotide analogs have been shown to be substrates for DNA polymerases. Specifically, 5'-amino-2',5'-dideoxy-5'-N-triphosphate cytidine can be efficiently incorporated into a growing DNA strand by the Klenow fragment of Escherichia coli DNA polymerase I. nih.govresearchgate.net This incorporation occurs when the analog is used as a substitute for its natural counterpart, dCTP. nih.gov The resulting DNA contains a phosphoramidate (B1195095) bond instead of the typical phosphodiester bond, a modification that introduces unique chemical properties to the nucleic acid strand. nih.gov

Parameter Description Finding
Enzyme DNA PolymeraseKlenow fragment of E. coli DNA polymerase I nih.govresearchgate.net
Substrate 5'-N-triphosphate of 5'-Amino-2',5'-dideoxycytidineEfficiently incorporated into DNA in place of dCTP nih.govnih.gov
Resulting Bond Phosphoramidate linkage (P-N)Replaces the natural phosphodiester linkage (P-O) nih.gov
Application Genomic sequence analysisThe incorporated phosphoramidate bond allows for specific chemical cleavage of the DNA backbone under mild acid conditions. nih.gov

Substrate Recognition by DNA Polymerase Enzymes (e.g., Escherichia coli DNA Polymerase I Klenow Fragment)

The Klenow fragment of Escherichia coli DNA Polymerase I is a well-characterized enzyme widely used in molecular biology for its polymerase and 3'→5' exonuclease activities, while lacking 5'→3' exonuclease activity. The recognition of a nucleotide substrate by the Klenow fragment is a highly specific process, governed by the geometry of the active site and the chemical properties of the incoming nucleotide.

For this compound triphosphate, two primary modifications influence its recognition:

The 5'-Amino Group: The substitution of the 5'-hydroxyl with an amino group alters the charge distribution and hydrogen bonding potential at this position. However, studies on various 5'-amino-2',5'-dideoxynucleoside triphosphates have demonstrated that the Klenow fragment can efficiently recognize and incorporate these analogs. nih.govnih.gov This suggests that the active site of the polymerase can accommodate the change from a hydroxyl to an amino group at the 5' position, allowing for the formation of a phosphoramidate bond instead of the canonical phosphodiester bond. nih.gov

The 5-Iodo Group: The presence of a bulky iodine atom at the 5-position of the cytosine base is a more significant steric consideration. The active site of a DNA polymerase must accommodate this modification in the major groove of the forming DNA duplex. While the Klenow fragment is known to incorporate various 5-substituted pyrimidine (B1678525) analogs, the efficiency of this process is sensitive to the size and chemical nature of the substituent. Research on other DNA polymerases has shown that the incorporation rate of 5-bromo-dCTP can be more than double that of 5-iodo-dCTP, indicating that the larger iodine atom may present a greater steric hindrance. This suggests that while this compound triphosphate can be recognized as a substrate, the efficiency of this recognition may be lower compared to its non-iodinated counterpart or analogs with smaller substituents.

Mechanisms of Efficient Nucleotide Analog Incorporation into Polynucleotides

The efficient incorporation of a nucleotide analog is dependent on several factors, including its binding affinity to the polymerase-template complex and the rate of the subsequent chemical reaction (phosphodiester or phosphoramidate bond formation).

Studies have consistently shown that 5'-amino-2',5'-dideoxynucleoside triphosphates, including the cytidine variant, are efficiently incorporated into DNA by the Klenow fragment. nih.govnih.gov This efficiency implies that the amino group at the 5' position does not fundamentally disrupt the catalytic mechanism of the enzyme. The polymerase is capable of catalyzing the nucleophilic attack of the 3'-hydroxyl group of the growing primer strand on the α-phosphate of the incoming 5'-amino-modified nucleotide triphosphate.

The influence of the 5-iodo group on the efficiency of incorporation is less certain for the Klenow fragment specifically. However, based on studies with other polymerases, it is reasonable to infer that the bulky iodine atom could decrease the rate of incorporation. The larger atomic radius of iodine compared to bromine or a methyl group may lead to a less optimal positioning of the nucleotide within the active site, thereby reducing the catalytic efficiency.

Impact on DNA Chain Elongation and Termination Mechanisms

A critical aspect of a nucleotide analog's function is its effect on the continuation of DNA synthesis after its incorporation. Analogs can either permit further elongation, leading to a modified DNA strand, or cause chain termination.

The defining feature of this compound in this context is the presence of a 3'-hydroxyl group. Since the 3'-hydroxyl is essential for the formation of the next phosphodiester bond, its presence means that This compound is not an obligate chain terminator. Once incorporated, the 3'-hydroxyl of the cytidine analog is available to act as a nucleophile for the incoming of the next deoxynucleoside triphosphate, allowing the DNA chain to be extended.

However, the presence of the incorporated analog can still influence the rate and processivity of subsequent elongation. The phosphoramidate linkage introduced by the 5'-amino group is more labile to acidic conditions than a standard phosphodiester bond, a property that has been exploited for specific DNA cleavage. nih.govnih.gov Furthermore, the 5-iodo modification, now part of the DNA backbone, could introduce subtle conformational changes in the DNA duplex. These alterations might affect the interaction of the polymerase with the template-primer, potentially reducing the rate of subsequent nucleotide additions or increasing the likelihood of dissociation of the polymerase from the DNA.

Applications in Advanced Molecular Biology Research and Technologies

Utilization in Nucleic Acid Structure-Function Studies

This modified nucleoside is instrumental in elucidating the intricate relationships between the structure of DNA and RNA and their biological functions, particularly in the context of their interactions with proteins.

Chemically modified nucleotides are indispensable for the analysis of protein-nucleic acid interactions. nih.gov The 5'-amino group on 5'-Amino-2',5'-dideoxy-5-iodocytidine provides a reactive handle for the covalent attachment of various reporter molecules and affinity tags. This increased reactivity, compared to the natural hydroxyl group, allows for the straightforward conjugation of probes such as biotin (B1667282) or fluorescent dyes. nih.govnih.gov When incorporated into an oligonucleotide, these tagged nucleosides can be used in a variety of assays, including electrophoretic mobility shift assays (EMSA) and pull-down experiments, to detect, quantify, and characterize the binding of specific proteins to DNA sequences.

The iodine atom at the 5-position of the cytidine (B196190) base renders the nucleotide photoreactive. This property is exploited in photo-cross-linking studies to map the binding sites of proteins on nucleic acids with high precision. nih.govnih.gov When an oligonucleotide containing this analog is bound by a protein, exposure to UV light can induce the formation of a stable, covalent bond between the nucleotide and a nearby amino acid residue in the protein. nih.gov

Research utilizing the closely related analog, 5-Iododeoxycytidine (5-IdC), has demonstrated the efficacy of this approach. In studies of the homing endonuclease PI-SceI, oligonucleotides with 5-IdC substituted at specific positions were used to identify direct contacts between the DNA and the enzyme. researchgate.net Cross-linking was observed with varying yields depending on the position of the substitution, revealing which parts of the DNA recognition sequence are in close proximity to the protein. researchgate.net This technique provides direct evidence of interaction at specific nucleotide positions, offering a powerful tool for validating and refining structural models of DNA-protein complexes. nih.govresearchgate.net

Table 1. Outcomes of 5-Iodocytidine (B14750) Photo-Cross-linking in PI-SceI Recognition Sequence.
Substituted Position in DNA StrandCross-link ObservedCross-link Yield
G4 (upper strand)YesGood
A5 (upper strand)YesGood
T9 (bottom strand)YesVery Good
Other tested positionsYes/NoLow / None
Data derived from studies on the photoreactive analog 5-Iododeoxycytidine with the PI-SceI endonuclease. researchgate.net

The principles of photo-cross-linking are equally applicable to the study of ribonucleoprotein (RNP) complexes, which are central to numerous cellular processes, including RNA splicing and translation. nih.govmdpi.com By incorporating this compound into an RNA oligonucleotide probe, researchers can map the binding interfaces of RNA-binding proteins (RBPs). nih.govmdpi.com High-yield cross-linking has been successfully demonstrated between a 5-iodocytidine-substituted RNA and its associated protein, confirming the utility of this method for studying RNA-protein contacts. nih.govnih.gov This site-specific approach is crucial for understanding how RBPs recognize their target RNAs and how these interactions regulate gene expression. nih.gov

Methodological Advances in Genomic Analysis

The unique chemical nature of the phosphoramidate (B1195095) bond formed upon the incorporation of 5'-amino-nucleotides has led to novel methods for DNA sequencing and analysis.

A powerful application of 5'-amino-2',5'-dideoxynucleoside triphosphates, including the cytidine analog, is in a novel form of DNA sequencing. nih.govnih.gov In this method, a DNA polymerase incorporates the modified nucleotide into a growing DNA strand. nih.gov The resulting polynucleotide contains a chemically distinct phosphoramidate (P-N) linkage at the site of incorporation, instead of the typical phosphodiester (P-O) bond. nih.govresearchgate.net This modified linkage is uniquely susceptible to cleavage under specific conditions. By performing partial incorporation of the 5'-amino analog in a polymerase reaction, a nested set of DNA fragments is generated, each terminating at a position corresponding to the specific base. nih.gov When these fragments are separated by size, for instance through gel electrophoresis, they form a "ladder" from which the DNA sequence can be read. nih.govnih.govnih.gov

The sequencing method described above relies on the selective cleavage of the phosphoramidate bond. Unlike the highly stable phosphodiester backbone of natural DNA, the P3'→N5' phosphoramidate linkage is labile under mild acidic conditions. nih.govresearchgate.netnih.gov Treatment with dilute acid, such as formic or acetic acid, specifically breaks the P-N bond while leaving the rest of the DNA backbone intact. nih.govnih.gov This specific chemical cleavage at each modified nucleotide position is the key to generating the sequence ladder. nih.govnih.gov This extension-cleavage procedure offers an alternative to traditional Sanger sequencing and can be a valuable tool in genomic sequence analysis. nih.gov

Table 2. Comparison of Internucleotide Linkages in DNA.
PropertyPhosphodiester BondPhosphoramidate Bond
Chemical StructureP-O-CP-N-C
FormationIncorporation of standard dNTPsIncorporation of 5'-amino-dNTPs nih.gov
StabilityStable under mild acidLabile under mild acid (e.g., dilute acetic acid) nih.govresearchgate.net
Cleavage ApplicationRequires enzymatic or harsh chemical cleavageSite-specific cleavage for sequencing ladder generation nih.govnih.gov

Mentioned Compounds

Compound Name
This compound
5-Iododeoxycytidine (5-IdC)
Biotin
Formic acid
Acetic acid

Potential in Next-Generation Sequencing Methodologies

The introduction of a 5'-amino group in place of the natural 5'-hydroxyl group on a deoxynucleoside triphosphate offers a unique avenue for developing novel sequencing methodologies. When this compound triphosphate is incorporated into a growing DNA strand by a DNA polymerase, it forms a phosphoramidate bond instead of the canonical phosphodiester linkage. nih.govnih.gov This modified linkage is susceptible to cleavage under mild acidic conditions, a property not shared by the natural DNA backbone. nih.govnih.gov

This chemical lability of the phosphoramidate bond can be exploited for sequencing-by-synthesis approaches. A potential method involves the controlled, partial substitution of natural dCTP with this compound triphosphate during DNA synthesis. The resulting DNA strand, containing phosphoramidate linkages at specific cytosine positions, can then be subjected to mild acid treatment. This treatment would induce cleavage specifically at the modified sites, generating a ladder of DNA fragments, all ending at a cytosine position. nih.govnih.gov Analysis of the lengths of these fragments would then reveal the positions of cytosine bases in the template sequence.

The presence of the 5-iodo modification on the cytosine base could further refine this process. While not directly participating in the cleavage reaction, the bulky iodine atom may influence the efficiency and fidelity of incorporation by DNA polymerases, potentially allowing for fine-tuning of the sequencing reaction. Moreover, the 5-iodo group can serve as a point of attachment for other functionalities, although this is more relevant to its applications in synthetic nucleic acid chemistry.

FeatureImplication for Next-Generation Sequencing
5'-Amino Group Forms an acid-labile phosphoramidate bond upon incorporation into DNA. nih.govnih.gov
Site-Specific Cleavage Allows for the generation of a cytosine-specific sequencing ladder. nih.gov
5-Iodo Group May influence polymerase incorporation efficiency and provides a potential site for further modification.

Role as Building Blocks in Synthetic Nucleic Acid Chemistry

This compound is a versatile building block for the chemical synthesis of modified oligonucleotides, offering two distinct points for chemical manipulation: the 5'-amino group and the 5-iodo group.

The 5'-amino group provides a nucleophilic handle that can be used for the postsynthetic conjugation of various molecules to the 5'-terminus of an oligonucleotide. This is typically achieved by first synthesizing the oligonucleotide using standard phosphoramidite (B1245037) chemistry and then introducing the 5'-amino modification at the final step. glenresearch.com This terminal amino group can then be reacted with a variety of molecules, such as fluorescent dyes, quenchers, or biotin, to create labeled probes for various molecular biology applications.

The 5-iodo modification on the cytosine base also serves as a versatile chemical handle for post-synthetic modifications. The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These reactions allow for the introduction of a wide array of functional groups at the 5-position of cytosine within a synthetic oligonucleotide. For instance, amino acids have been attached to 5-iodo-2'-deoxyuridine, a related compound, via a domino carboxamidation reaction, suggesting a similar strategy could be applied to 5-iodocytidine derivatives. beilstein-journals.org This approach enables the site-specific introduction of functionalities that can enhance the properties of the resulting nucleic acid.

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. jenabioscience.com The chemical modification of nucleotides is a key strategy for improving the properties of aptamers, such as their stability, binding affinity, and target recognition.

The 5-iodo modification on cytidine can be particularly useful in the context of aptamer development. Modified nucleotides, such as 5-iodo-UTP, are known to be used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate modified aptamers. jenabioscience.com The introduction of a bulky and polarizable iodine atom can expand the chemical diversity of the nucleic acid library, potentially leading to aptamers with novel binding properties. Furthermore, the 5-iodo group can be used as a reactive handle for post-SELEX modifications to introduce additional functionalities that could enhance aptamer performance. beilstein-journals.org

The 5'-amino group, while not typically incorporated during the enzymatic SELEX process, can be added to the final aptamer sequence to allow for its conjugation to other molecules, such as reporter enzymes or solid supports for diagnostic applications.

The stability and specificity of nucleic acid hybridization are crucial for many molecular biology techniques. The introduction of chemical modifications can significantly alter these properties. The presence of a 5-halogen substituent on a pyrimidine (B1678525) base can influence the stability of the DNA duplex. For instance, the presence of larger halogens like bromine or iodine on cytosine can prevent cleavage by certain methylation-sensitive restriction endonucleases, indicating an alteration of the local DNA structure and its interaction with proteins. nih.gov

The 5'-amino group, when incorporated into an oligonucleotide, results in a phosphoramidate linkage, which can also influence hybridization. While the primary impact of this modification is its chemical lability, the change in the backbone structure from a phosphodiester to a phosphoramidate can subtly alter the conformational properties of the oligonucleotide and its hybridization behavior.

Structure Activity Relationship Studies in Research Contexts

Impact of 5'-Amino Group on Biological Activity

The replacement of the 5'-hydroxyl group with a 5'-amino group introduces a basic nitrogenous functional group, fundamentally altering the molecule's charge, polarity, and hydrogen bonding capabilities at this position. This modification has profound effects on its interaction with biological macromolecules.

The biological impact of the 5'-amino substitution is often evaluated by comparing its activity with analogs bearing a 5'-hydroxyl (-OH) group, which is typical of natural nucleosides, or a 5'-azido (-N₃) group, a common synthetic precursor.

Research on the closely related uridine (B1682114) analog, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), provides valuable insights. The 5'-azido precursor, 5'-azido-2',5'-dideoxy-5-iodouridine, demonstrated antiherpetic activity in vivo. nih.gov However, upon reduction of the azido (B1232118) group to the primary amine to form AIdU, the resulting compound did not show antiviral activity in cell culture against Herpes Simplex Virus type 1 (HSV-1). nih.gov This suggests that while the 5'-azido group itself can confer biological activity, the 5'-amino modification leads to a different biological profile.

In other systems, the conversion from a 5'-hydroxyl to a 5'-amino group has been shown to modulate potency and toxicity. For instance, in a study involving 5-trifluoromethyl-2'-deoxyuridine analogs, the 5'-amino derivative was found to be less potent as an antiviral agent than its 5'-hydroxyl counterpart but was significantly less toxic to host cells, resulting in an improved therapeutic index. nih.gov The 5'-azido intermediate in that series was markedly less potent than either the 5'-hydroxyl or 5'-amino analogs. nih.gov These findings highlight that the 5'-substituent plays a critical role in defining the biological activity spectrum.

Table 1: Comparative Biological Activity of 5'-Substituted 2'-Deoxyuridine Analogs

5'-Substituent Relative Antiviral Potency Relative Host Cell Toxicity Note
-OH High High Reference compound in the study.
-N₃ Low Not specified Generally less potent than -OH and -NH₂ analogs.
-NH₂ Moderate Low Resulted in an improved therapeutic index.

Data derived from studies on 5-trifluoromethyl-2'-deoxyuridine analogs. nih.gov

The 5'-amino modification significantly influences how the nucleoside is recognized and processed by enzymes, particularly kinases and polymerases. The 5'-amino-2',5'-dideoxy analogs of several nucleosides, including cytidine (B196190), have been shown to be efficient substrates for incorporation into DNA by the Klenow fragment of Escherichia coli DNA polymerase I. nih.gov This indicates that the 5'-amino group is permissive for recognition by the polymerase active site, allowing the corresponding 5'-N-triphosphate to act as a substrate. nih.gov

Conversely, the 5'-amino group can alter interactions with other enzymes. The triphosphate form of the related uridine analog, 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), acts as a potent allosteric inhibitor of E. coli thymidine (B127349) kinase. nih.gov It was found to be 60-fold more potent as an inhibitor than thymidine triphosphate (TTP). nih.gov Furthermore, N-acetylation of AIdU increased its ability to inhibit the deoxypyrimidine kinase of HSV-1, demonstrating that further modification of the 5'-amino group can fine-tune enzyme interactions. nih.gov

Table 2: Influence of 5'-Amino Modification on Enzyme Interactions

Enzyme Compound Type Observed Effect
E. coli DNA Polymerase I (Klenow) 5'-Amino-2',5'-dideoxycytidine-5'-N-triphosphate Efficient incorporation into DNA. nih.gov
E. coli Thymidine Kinase 5'-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate Potent allosteric inhibition. nih.gov

Role of 5-Iodo Substituent on Pyrimidine (B1678525) Base Activity

The introduction of a large, polarizable iodine atom at the C-5 position of the pyrimidine ring is a common strategy in nucleoside chemistry to modulate biological activity. mostwiedzy.plresearchgate.net

The iodine substituent exerts significant electronic and steric effects. Electronically, halogens are electron-withdrawing, which alters the electron distribution of the pyrimidine ring. This can affect the pKa of the N3 proton and influence the hydrogen-bonding characteristics of the base in Watson-Crick pairing. nih.gov The substitution of a hydrogen atom with a larger halogen atom increases the van der Waals radius at the C-5 position, which resides in the major groove of the DNA double helix. This steric bulk can influence interactions with DNA-binding proteins, such as polymerases and repair enzymes. frontiersin.org The large size and polarizability of the iodine atom can also enhance base-stacking interactions within a DNA duplex, contributing to its stability.

The identity of the halogen at the 5-position has a dramatic effect on biological activity. 5-halogenated pyrimidines are known to exhibit a range of antiviral, anticancer, and radiosensitizing properties. mostwiedzy.plresearchgate.netresearchgate.net

For example, 5-iodo-2'-deoxyuridine is a known antiviral agent used against Herpes Simplex Virus. researchgate.net Its mechanism is partly attributed to its incorporation into viral DNA, which can lead to a reduction in infectious viral particles. researchgate.net In contrast, 5-fluoro-2'-deoxyuridine, while a potent inhibitor of thymidylate synthetase, is not an effective antiviral agent in the same context because it is not readily incorporated into viral DNA. researchgate.net 5-Bromo-2'-deoxyuridine shares antiviral properties with its iodo counterpart. researchgate.net These differences underscore how the specific halogen influences the compound's metabolic activation and ultimate mechanism of action.

Table 3: Comparative Biological Activities of 5-Halogenated Pyrimidine Nucleosides

5-Halogen Substituent Primary Biological Activities Noted in Research
Fluoro (-F) Anticancer (Thymidylate Synthetase inhibitor). researchgate.net
Chloro (-Cl) Radiosensitizer, Cytotoxic agent. nih.gov
Bromo (-Br) Antiviral (HSV), Radiosensitizer. researchgate.net

| Iodo (-I) | Antiviral (HSV). researchgate.netnih.gov |

Dideoxy Modification and Conformational Analysis

In natural nucleosides, the presence of the 2'-hydroxyl group is a key determinant of sugar pucker, which typically exists in equilibrium between a C2'-endo (South) conformation, characteristic of B-DNA, and a C3'-endo (North) conformation, characteristic of A-DNA and RNA. researchgate.net

The absence of the 2'-hydroxyl group in a 2'-deoxyribonucleoside already shifts this equilibrium towards the C2'-endo conformation. The additional removal of the 5'-hydroxyl group to create a 2',5'-dideoxy scaffold further increases the conformational flexibility of the furanose ring. This modification eliminates the potential for hydrogen bonding involving these two positions, which can affect solubility and interactions with the active sites of enzymes. The altered sugar conformation directly impacts how the nucleoside is recognized by polymerases and kinases, influencing its ability to be phosphorylated and incorporated into a growing DNA chain. The increased flexibility may be either favorable or unfavorable for binding, depending on the specific conformational requirements of the enzyme's active site. researchgate.netbiosynth.com

Influence on Sugar Pucker Conformation

While direct experimental data exclusively for 5'-Amino-2',5'-dideoxy-5-iodocytidine is limited in publicly accessible literature, the conformational tendencies can be inferred from studies on related modified nucleosides. The replacement of the 5'-hydroxyl group with an amino group introduces a different set of steric and electronic effects. The amino group, being less electronegative than a hydroxyl group, can alter the hydrogen bonding potential and electrostatic interactions within the molecule, potentially shifting the sugar pucker equilibrium.

Furthermore, the bulky and electronegative iodine atom at the 5-position of the cytosine base can exert a "gauche effect" with the sugar-phosphate backbone, influencing the torsional angles and, consequently, the preferred sugar pucker. In many 5-substituted pyrimidine nucleosides, a preference for the C2'-endo conformation is observed. This conformation is characteristic of B-form DNA and is often a prerequisite for efficient recognition and processing by DNA polymerases. It is therefore hypothesized that this compound would predominantly adopt a C2'-endo sugar pucker, a conformation that facilitates its interaction with the active sites of various DNA-modifying enzymes.

ConformationDescriptionAssociated Nucleic Acid Form
C2'-endo (South)The C2' atom is displaced on the same side of the furanose ring as the C5' atom.B-form DNA
C3'-endo (North)The C3' atom is displaced on the same side of the furanose ring as the C5' atom.A-form DNA, RNA

Implications for Binding to Macromolecular Targets

The conformational preference of the sugar moiety in this compound has profound implications for its ability to bind to and interact with macromolecular targets, most notably DNA polymerases. The active site of a DNA polymerase is exquisitely shaped to accommodate incoming deoxynucleoside triphosphates (dNTPs) with a specific geometry. A C2'-endo conformation allows the nucleoside to adopt a spatial orientation that is compatible with the Watson-Crick base pairing with the template strand and the subsequent phosphodiester bond formation.

The 5'-amino modification, while altering the electronic character of the 5' position, is often well-tolerated by a range of DNA polymerases. In fact, 5'-amino-modified nucleotides have been successfully incorporated into DNA by various polymerases in research settings. This suggests that the active sites of these enzymes can accommodate the substitution of the 5'-hydroxyl with an amino group without a complete loss of function.

The 5-iodo substitution is another key feature influencing macromolecular interactions. The bulky iodine atom can enhance binding through favorable van der Waals interactions within the enzyme's active site. Moreover, the increased size of the base can be accommodated by many DNA polymerases, which often exhibit a degree of flexibility in the active site. The ability of polymerases to incorporate nucleotides with bulky modifications at the 5-position of pyrimidines is a well-documented phenomenon.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Derivatizations

The future development of 5'-Amino-2',5'-dideoxy-5-iodocytidine and its potential applications are intrinsically linked to the efficiency and versatility of its chemical synthesis. While foundational methods exist for the synthesis of 5'-amino-2',5'-dideoxy nucleosides, further research into novel synthetic pathways is warranted. A key approach involves the reduction of 5'-azido-2',5'-dideoxy intermediates. nih.govnih.govresearchgate.net This method starts from the corresponding naturally occurring 2'-deoxynucleosides and proceeds through robust chemical reactions like tosylation and azide (B81097) exchange, followed by a Staudinger reaction to yield the desired 5'-amino product. nih.govresearchgate.net

Furthermore, the derivatization of this compound opens up a vast chemical space for creating new molecules with tailored properties. The 5'-amino group is significantly more reactive than the natural 5'-hydroxyl group, making it an ideal handle for a variety of chemical modifications. nih.govnih.gov Potential derivatizations could include:

N-Acylation and N-Sulfonylation: Introducing different acyl or sulfonyl groups to the 5'-amino moiety can modulate the compound's lipophilicity, cell permeability, and interaction with biological targets.

Phosphoramidate (B1195095) Analogs: The synthesis of 5'-N-triphosphate derivatives is a critical step for applications involving DNA polymerases or kinases. nih.govnih.govresearchgate.net Research into more efficient one-step phosphorylation reactions, for example using trimetaphosphate, will be crucial. nih.govresearchgate.net

Conjugation to other molecules: The 5'-amino group can serve as an attachment point for conjugating fluorophores, biotin (B1667282), or other reporter molecules to facilitate biochemical and cellular studies. It could also be linked to peptides or other bioactive molecules to create targeted agents.

Table 1: Potential Derivatization Strategies
Modification TypePotential ReagentsPurpose
N-AcylationAcid chlorides, AnhydridesModulate lipophilicity and target binding
N-SulfonylationSulfonyl chloridesAlter electronic properties and hydrogen bonding
PhosphorylationTrimetaphosphate, Phosphoryl chlorideCreate substrates for polymerases and kinases
ConjugationNHS-esters, IsothiocyanatesAttach reporter tags or targeting moieties

Advanced Spectroscopic and Structural Biology Characterization of Interactions

A deep understanding of how this compound interacts with its biological targets is essential for its development as a research tool or therapeutic agent. Advanced spectroscopic and structural biology techniques are poised to provide these critical insights at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, NMR studies could:

Confirm the successful synthesis and purity of the compound and its derivatives.

Characterize its three-dimensional conformation, including the sugar pucker and the orientation around the glycosidic bond.

Investigate its binding to target proteins, such as DNA methyltransferases, by monitoring chemical shift perturbations in both the ligand and the protein upon complex formation. researchgate.net

Use specialized techniques like Nuclear Overhauser Effect (NOE) spectroscopy to determine intermolecular distances in a ligand-protein complex. researchgate.net

X-ray Crystallography offers the potential to obtain a high-resolution, three-dimensional structure of this compound bound within the active site of a target protein. nih.govwikipedia.orgthepharmajournal.comlibretexts.org Such a structure would provide invaluable information on:

The precise binding mode and orientation of the compound. nih.gov

The specific amino acid residues involved in the interaction.

The conformational changes that occur in the protein upon binding.

The role of the 5-iodo and 5'-amino groups in the binding interaction.

The heavy iodine atom in the molecule could also be advantageous for solving the phase problem in crystallography, a critical step in structure determination. doudnalab.org

Table 2: Application of Structural Biology Techniques
TechniqueInformation GainedPotential Impact
NMR SpectroscopySolution conformation, binding interface, dynamicsGuides understanding of ligand-target interactions in a solution state
X-ray CrystallographyHigh-resolution 3D structure of the complexProvides a static, atomic-level blueprint for rational drug design

Development of this compound as a Tool for Epigenetic Research (e.g., DNA Methyltransferase Studies)

Epigenetic modifications, such as DNA methylation, play a crucial role in gene regulation and are implicated in numerous diseases, including cancer. nih.gov Cytidine (B196190) analogs are a cornerstone of epigenetic research and therapy, with compounds like 5-azacytidine and 5-aza-2'-deoxycytidine (decitabine) being well-established inhibitors of DNA methyltransferases (DNMTs). nih.govnih.govnih.govnih.gov These drugs are incorporated into DNA and form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation and subsequent DNA hypomethylation. nih.gov

Given its structural similarity to cytidine, this compound is a prime candidate for investigation as a tool in epigenetic research. Future studies should focus on its potential to act as a DNMT inhibitor. Key research questions to address include:

Can this compound be phosphorylated in cells and incorporated into DNA by DNA polymerases?

Once incorporated, does the 5-iodo substitution interfere with the DNA methylation process?

Does it interact with the active site of DNMT enzymes, and could it potentially act as a mechanism-based inhibitor?

How does the 5'-amino modification affect its recognition by nucleoside kinases, polymerases, and DNMTs?

Research in this area would involve cell-based assays to measure global DNA methylation levels, gene-specific methylation analysis, and in vitro enzymatic assays with purified DNMTs.

Integration into High-Throughput Screening for Biochemical Discoveries

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of compounds for their activity against a specific biological target. opentrons.combmglabtech.com Integrating this compound and its derivatives into HTS campaigns could accelerate the discovery of their biological functions and potential therapeutic applications.

This can be approached in two main ways:

Screening for Targets: A library of derivatives of this compound could be screened against a wide panel of biological targets, such as kinases, polymerases, and other nucleoside-binding proteins, to identify novel interactions.

Developing Competitive Binding Assays: If a specific target is identified (e.g., a DNMT), the compound itself can be used to develop an HTS assay. For example, a fluorescently labeled version of this compound could be synthesized. nih.govnih.gov This probe could then be used in a competitive binding assay to screen large compound libraries for other small molecules that bind to the same target, displacing the fluorescent probe and causing a measurable change in the fluorescence signal. nih.govnih.gov

The development of robust, miniaturized, and automated assays, such as fluorescence polarization or luciferase-based assays, would be essential for the successful application of HTS. nih.govmdpi.com

Computational Modeling and In Silico Approaches to Predict Molecular Behavior

Computational modeling and in silico methods provide a rapid and cost-effective way to predict the properties of molecules and guide experimental work. nih.govnih.gov For this compound, these approaches can be applied in several key areas:

Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active site of potential protein targets. mdpi.commdpi.comthesciencein.orgresearchgate.net For instance, docking studies could be performed against the crystal structures of various human DNMTs to generate hypotheses about its potential as an inhibitor. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. mdpi.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound and its derivatives. researchgate.netresearchgate.net These predictions can help prioritize which derivatives to synthesize and test experimentally, focusing on those with more drug-like properties (e.g., good predicted oral bioavailability and low predicted toxicity). nih.govnih.govresearchgate.net

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and orbital energies. This information can help in understanding its reactivity and its ability to participate in specific types of interactions with a target molecule.

These computational approaches, when used in conjunction with experimental validation, can significantly streamline the research and development process for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5'-Amino-2',5'-dideoxy-5-iodocytidine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleoside modification via iodination at the 5-position and deoxygenation at the 2' and 5' positions. Key steps include protecting group strategies (e.g., using trimethylsilyl or acetyl groups) to prevent side reactions. Purity optimization requires HPLC purification (C18 columns with acetonitrile/water gradients) and validation via 1H^1H-NMR and mass spectrometry. Ensure anhydrous conditions during iodination to minimize byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR (to confirm amino and deoxy groups) and 13C^{13}C-NMR for iodine-induced shifts.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight.
  • Chromatography : RP-HPLC with UV detection (λ = 260 nm) to assess purity.
  • Thermal Analysis : DSC for melting point determination and stability under varying temperatures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation (analogous to WGK 3 compounds).
  • Waste Disposal : Follow halogenated waste guidelines for iodine-containing compounds.
  • Storage : Store at -20°C in amber vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, incubation times, and solvent controls).
  • Meta-Analysis : Compare data using tools like PRISMA guidelines to identify confounding variables (e.g., batch-to-batch variability in compound purity).
  • Mechanistic Studies : Use isotopic labeling (e.g., 125I^{125}I) to track metabolic pathways and validate target engagement .

Q. What experimental designs are optimal for evaluating the antiviral mechanism of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use polymerase inhibition assays (e.g., viral RdRp) with fluorescence-based nucleotide incorporation monitoring.
  • Cellular Models : Employ time-of-addition experiments to determine if the compound acts at early (entry) or late (replication) stages.
  • Theoretical Framework : Align with nucleoside analog theories (e.g., chain termination vs. mutagenic effects) to contextualize results .

Q. How can researchers improve the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • Prodrug Strategies : Introduce phosphoramidate or lipid conjugates to enhance bioavailability.
  • Enzymatic Stability Assays : Test resistance to cytidine deaminase via LC-MS quantification of degradation products.
  • Pharmacokinetic Modeling : Use compartmental models to predict dosing regimens that maintain therapeutic concentrations .

Q. What computational methods are suitable for predicting the binding affinity of this compound to viral polymerases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target polymerases (e.g., HCV NS5B).
  • MD Simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess binding stability.
  • Free Energy Calculations : Apply MM-PBSA to quantify contributions of hydrogen bonds and hydrophobic interactions .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying this compound’s role in nucleotide metabolism?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Ensure access to radiolabeled analogs for tracer studies.
  • Novel : Focus on understudied metabolic pathways (e.g., mitochondrial nucleotide salvage).
  • Ethical : Use in vitro models before progressing to animal studies.
  • Relevant : Link to antiviral resistance mechanisms .

Q. What strategies ensure reproducibility when testing this compound in enzymatic assays?

  • Methodological Answer :

  • Blinded Experiments : Assign compound aliquots randomly to eliminate bias.
  • Positive/Negative Controls : Include known polymerase inhibitors (e.g., Sofosbuvir) and solvent-only controls.
  • Data Transparency : Share raw datasets (e.g., kinetics plots) via repositories like Zenodo .

Tables for Key Data

Parameter Recommended Method Reference
Purity ValidationHPLC (≥95%), 1H^1H-NMR
Toxicity ScreeningMTT assay in HEK293 cells
Enzymatic StabilityLC-MS degradation profiling
Binding Affinity PredictionAutoDock Vina + MM-PBSA

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